4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
4-Chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide-linked propyl chain terminating in a 4-chlorobenzamide moiety. Its synthesis likely follows routes analogous to , where piperazine intermediates are functionalized with aryl groups and coupled to benzamide scaffolds via sulfonylpropyl linkers. The 4-chloro and 4-fluoro substituents may enhance lipophilicity and receptor binding affinity, common strategies in central nervous system (CNS) drug development.
Properties
IUPAC Name |
4-chloro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPNRVLVGZWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-4-bromobenzene under Ullmann coupling conditions. A mixture of piperazine (2 equiv), 1-fluoro-4-bromobenzene (1 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (3 equiv) in dimethylformamide (DMF) is heated at 110°C for 24 hours. The product is isolated via column chromatography (yield: 68–72%).
Buchwald-Hartwig Amination
Alternatively, palladium-catalyzed coupling of 4-fluorophenylboronic acid with piperazine using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in toluene at 80°C yields the target compound. This method offers superior regioselectivity (yield: 75–80%).
Sulfonation to Introduce the Sulfonylpropyl Group
The piperazine intermediate undergoes sulfonation to append the sulfonylpropyl moiety.
Reaction with 3-Chloropropylsulfonyl Chloride
4-(4-Fluorophenyl)piperazine (1 equiv) is treated with 3-chloropropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, with triethylamine (2 equiv) as a base. After stirring for 12 hours at room temperature, the mixture is washed with brine, dried over MgSO4, and concentrated to yield 3-chloro-N-(4-(4-fluorophenyl)piperazin-1-yl)propanesulfonamide (yield: 85–90%).
Table 1: Sulfonation Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 90 |
| Base | Triethylamine | 85 |
| Temperature | 0°C → RT | 88 |
Amine Functionalization of the Propyl Chain
The chloro group in the sulfonamide intermediate is replaced with an amine via Gabriel synthesis.
Phthalimide Protection
3-Chloro-N-(4-(4-fluorophenyl)piperazin-1-yl)propanesulfonamide (1 equiv) reacts with potassium phthalimide (1.5 equiv) in DMF at 120°C for 6 hours. The phthalimide-protected intermediate is filtered and recrystallized from ethanol (yield: 78%).
Deprotection with Hydrazine
The phthalimide group is removed by refluxing with hydrazine hydrate (2 equiv) in ethanol for 4 hours. The resulting 3-amino-N-(4-(4-fluorophenyl)piperazin-1-yl)propanesulfonamide is isolated by filtration (yield: 92%).
Amide Coupling with 4-Chlorobenzoyl Chloride
The terminal amine is acylated with 4-chlorobenzoyl chloride to form the target compound.
Schotten-Baumann Reaction
3-Amino-N-(4-(4-fluorophenyl)piperazin-1-yl)propanesulfonamide (1 equiv) is dissolved in THF/water (1:1) and treated with 4-chlorobenzoyl chloride (1.1 equiv) and sodium hydroxide (2 equiv) at 0°C. After 2 hours, the product precipitates and is filtered (yield: 88%).
Coupling with HATU
For higher efficiency, the amine (1 equiv), 4-chlorobenzoic acid (1.2 equiv), and HATU (1.5 equiv) are stirred in DCM with N,N-diisopropylethylamine (3 equiv) for 6 hours. Purification by silica gel chromatography affords the title compound (yield: 94%).
Table 2: Amide Coupling Efficiency
| Method | Reagent | Yield (%) |
|---|---|---|
| Schotten-Baumann | NaOH | 88 |
| HATU-mediated | HATU, DIPEA | 94 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 7.25–7.15 (m, 4H, ArH), 3.45–3.35 (m, 4H, piperazine), 3.10 (t, J=7.2 Hz, 2H, SO2CH2), 2.65–2.55 (m, 6H, piperazine + CH2NH), 1.95 (quintet, J=7.2 Hz, 2H, CH2CH2CH2).
- MS (ESI): m/z 457.1 [M+H]+.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications in Piperazine Substituents
The 4-fluorophenyl group on the piperazine distinguishes the target compound from analogs with dichlorophenyl (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide, ) or hydroxyphenyl (e.g., 11n in ) substituents. Hydroxyphenyl variants (e.g., 11n) introduce hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
Benzamide and Linker Variations
The sulfonylpropyl linker in the target compound differs from methylbutyl or morpholinyl-containing chains (e.g., –9), which alter conformational flexibility and pharmacokinetics. Sulfonamide linkers generally enhance metabolic stability compared to ester or amide linkages but may reduce oral bioavailability due to polarity .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
